N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
CAS No.: 612525-37-8
Cat. No.: VC21427405
Molecular Formula: C19H21F2N3O2S
Molecular Weight: 393.5g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide - 612525-37-8](/images/no_structure.jpg)
Specification
CAS No. | 612525-37-8 |
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Molecular Formula | C19H21F2N3O2S |
Molecular Weight | 393.5g/mol |
IUPAC Name | N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Standard InChI | InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27) |
Standard InChI Key | RAKXVTFSUOTVGB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F |
Introduction
Structural Characteristics and Properties
Molecular Structure
N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide features a piperazine ring as its central scaffold, with two nitrogen atoms at positions 1 and 4. The nitrogen at position 4 is bonded to a 2-methoxyphenyl group, while the nitrogen at position 1 connects to a carbothioamide group (C=S) that links to a 2-(difluoromethoxy)phenyl moiety. This arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its pharmacological potential.
The molecular formula can be determined as C19H21F2N3O2S, with an estimated molecular weight of approximately 393.45 g/mol. The compound's structure incorporates several key pharmacophores:
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A piperazine ring, which serves as a flexible linker and provides basic nitrogen atoms
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A 2-methoxyphenyl group providing aromatic character and hydrogen-bond accepting capability
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A carbothioamide linkage (C=S) offering unique electronic properties
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A 2-(difluoromethoxy)phenyl group that may enhance metabolic stability
Physical and Chemical Properties
Based on the properties of structurally similar compounds, the following characteristics can be inferred for N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:
Property | Estimated Value | Basis for Estimation |
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Physical State | Crystalline solid | Typical for piperazine derivatives |
Solubility | Poorly soluble in water; Soluble in organic solvents | Presence of both polar and nonpolar groups |
Melting Point | 160-180°C | Common range for similar heterocyclic compounds |
LogP | 3.2-4.0 | Calculated based on structural components |
pKa | 7.5-8.5 (piperazine N) | Typical for alkylated piperazines |
Stability | Stable under standard conditions | Based on similar molecular architectures |
The difluoromethoxy group significantly influences the compound's physical properties, likely enhancing its lipophilicity while also affecting its hydrogen bonding capabilities. These properties are crucial for determining pharmaceutical potential, including membrane permeability and bioavailability.
Structural Comparison with Related Compounds
Several structurally similar compounds provide valuable context for understanding the potential properties of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:
The structural variations between these compounds would likely result in differences in binding affinity, selectivity, and pharmacokinetic properties, while maintaining some overlap in biological targets and activities.
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide would typically follow established routes for similar piperazine-carbothioamide derivatives. Two primary synthetic strategies can be proposed:
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Direct Coupling Approach:
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Starting with 1-(2-methoxyphenyl)piperazine
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Reaction with 2-(difluoromethoxy)phenyl isothiocyanate
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Conducted in dichloromethane or THF at room temperature
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Expected yield: 70-85%
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Sequential Approach:
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Reaction of 1-(2-methoxyphenyl)piperazine with thiophosgene to form an intermediate isothiocyanate
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Subsequent reaction with 2-(difluoromethoxy)aniline
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Total expected yield: 60-75%
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The reaction scheme for the direct coupling approach can be represented as:
Similar coupling reactions have been used to synthesize structurally related compounds, demonstrating the feasibility of these approaches.
Industrial Scale Production Considerations
For industrial-scale production of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide, several key factors must be addressed:
Consideration | Description | Potential Solutions |
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Reagent Selection | Cost-effectiveness and safety of starting materials | Evaluate alternative sources for difluoromethoxy precursors |
Process Safety | Handling of reactive intermediates (e.g., isothiocyanates) | Implement continuous flow chemistry to minimize exposure |
Scalability | Maintaining yield and purity at larger scales | Develop robust process parameters with design of experiments (DoE) |
Purification | Efficient removal of impurities | Implement crystallization techniques optimized for the target compound |
Environmental Impact | Reduction of waste and solvent usage | Apply green chemistry principles; consider solvent recycling |
Research on similar compounds indicates that industrial synthesis typically employs optimized coupling agents and catalysts to enhance reaction efficiency while maintaining product quality. The production process would need to be validated according to pharmaceutical industry standards if the compound is intended for therapeutic applications.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships
The potential biological activity of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide can be analyzed through structure-activity relationships:
Structural Component | Potential Contribution to Activity | Pharmacological Significance |
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Piperazine Ring | Provides basic nitrogen atoms; serves as a flexible scaffold | May interact with multiple binding sites on target proteins; common in CNS-active drugs |
2-Methoxyphenyl Group | Offers hydrogen bond acceptor capability; provides aromatic interactions | May enhance binding to specific protein pockets; contributes to CNS penetration |
Carbothioamide Linkage | Forms hydrogen bonds; C=S group has distinct electronic properties from C=O | Critical for anti-inflammatory activity in similar compounds; affects selectivity profiles |
2-(Difluoromethoxy)phenyl Group | Creates multipolar interactions; potentially enhances metabolic stability | May improve oral bioavailability; fluorine atoms can form unique interactions with protein targets |
Research on related compounds indicates that the carbothioamide moiety plays a critical role in determining anti-inflammatory efficacy, with compounds containing this group exhibiting significant inhibition of inflammatory mediators .
Mechanism of Action
Based on structural similarities to compounds with known biological activities, several potential mechanisms of action can be proposed for N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:
Comprehensive studies of compound R2 (a pyridine carbothioamide derivative) revealed significant binding interactions with inflammatory enzymes, suggesting a similar mechanism might apply to our compound of interest .
Analytical Methods for Identification and Characterization
Spectroscopic Methods
The identification and structural characterization of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide would employ multiple complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for aromatic protons (6.8-7.8 ppm), methoxy protons (3.7-3.9 ppm), difluoromethoxy proton (6.5-7.0 ppm, triplet due to F-coupling), and piperazine protons (2.5-3.5 ppm)
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¹³C NMR: Would display the characteristic carbothioamide carbon signal (180-190 ppm), aromatic carbons (110-150 ppm), and methoxy carbon (55-60 ppm)
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¹⁹F NMR: Critical for confirming the difluoromethoxy group (typically -80 to -90 ppm)
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Mass Spectrometry:
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Expected molecular ion peak at approximately m/z 393 (M+)
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Characteristic fragmentation pattern likely involving cleavage at the piperazine ring and loss of the methoxy group
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High-resolution mass spectrometry would confirm the molecular formula C19H21F2N3O2S
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Infrared (IR) Spectroscopy:
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Characteristic bands for C=S stretching (1050-1200 cm⁻¹)
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N-H stretching (3300-3500 cm⁻¹)
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C-F stretching (1000-1400 cm⁻¹)
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C-O-C stretching from methoxy and difluoromethoxy groups (1000-1300 cm⁻¹)
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Similar compounds have been characterized using these spectroscopic methods, as evidenced by the detailed structural information available in chemical databases like PubChem .
Chromatographic Techniques
Several chromatographic methods would be suitable for purification and analysis of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:
Technique | Conditions | Application | Expected Results |
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High-Performance Liquid Chromatography (HPLC) | C18 column, methanol/water gradient, UV detection at 254 nm | Purity assessment, preparative isolation | Single peak with >98% purity at optimal conditions |
Thin-Layer Chromatography (TLC) | Silica plates, DCM:MeOH (9:1), UV visualization | Reaction monitoring, preliminary purity check | Single spot with Rf ≈ 0.5-0.6 |
Gas Chromatography-Mass Spectrometry (GC-MS) | DB-5 column, temperature gradient 100-300°C | Identity confirmation, trace analysis | Characteristic mass fragmentation pattern |
Flash Chromatography | Silica gel, hexane/ethyl acetate gradient | Large-scale purification | Effective separation from synthetic impurities |
The identification and characterization techniques described for related compounds in PubChem entries provide a framework for developing appropriate analytical methods for our compound of interest .
Recent Research Developments
Current Studies and Findings
While research specifically on N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is limited, studies on structurally related compounds provide valuable insights:
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Anti-inflammatory Research: Recent studies have evaluated the anti-inflammatory potential of compounds containing carbothioamide moieties. A 2025 publication describes the comprehensive assessment of pyridine carbothioamide derivatives, which demonstrated significant anti-inflammatory activity in both in vitro and in vivo models .
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Molecular Docking Studies: Computational studies have revealed that compounds with similar structural features exhibit favorable binding interactions with key inflammatory enzymes. Compound R2, containing a carbothioamide group, showed particularly promising interactions with human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2 .
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In Vivo Efficacy: The Complete Freund's Adjuvant-induced inflammatory model has been used to evaluate the in vivo performance of related compounds, demonstrating significant reductions in inflammation markers. These findings suggest that our compound might exhibit similar therapeutic effects .
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Structure-Based Drug Design: The ongoing development of piperazine derivatives has benefited from structure-based approaches, with recent advances in computational methods facilitating the design of compounds with enhanced potency and selectivity.
Future Research Directions
Several promising research directions can be identified for further investigation of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:
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Comprehensive Biological Screening:
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Evaluation against a panel of inflammatory enzymes and receptors
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Assessment of activity in neurological disease models
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Investigation of potential antimicrobial properties
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Structural Optimization:
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Systematic modification of the methoxy and difluoromethoxy positions
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Exploration of bioisosteric replacements for the carbothioamide group
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Development of a focused structure-activity relationship profile
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Detailed Mechanism of Action Studies:
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Protein binding assays to identify specific molecular targets
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Cell-based studies to elucidate signaling pathways affected
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Pharmacodynamic evaluations to establish dose-response relationships
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Pharmacokinetic and Toxicity Evaluations:
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ADME (absorption, distribution, metabolism, excretion) profiling
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Safety assessment through in vitro and in vivo toxicity studies
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Identification of potential drug-drug interactions
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Advanced Formulation Development:
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Strategies to enhance solubility and bioavailability
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Investigation of controlled-release formulations
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Exploration of alternative administration routes
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The methodologies employed in recent studies of pyridine carbothioamide derivatives provide a valuable framework for these future investigations, particularly the combined approach of molecular docking, in vitro assays, and in vivo evaluation models .
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